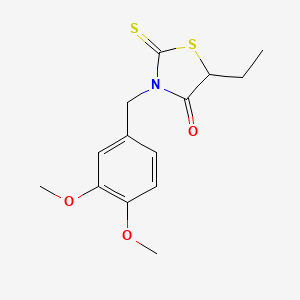
1,1'-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) is an organic compound with the molecular formula C16H16Br2 It is characterized by the presence of two bromobenzene groups attached to a central 2-methylprop-1-ene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) typically involves the reaction of 4-bromobenzyl chloride with isobutylene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include hydrocarbons with reduced bromine content.
科学研究应用
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the central 2-methylprop-1-ene moiety can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological pathways.
相似化合物的比较
Similar Compounds
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene): Similar structure but with tert-butyl groups instead of bromine atoms.
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of bromine atoms.
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of bromine atoms.
Uniqueness
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential applications. The bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and behavior in various chemical and biological systems.
属性
CAS 编号 |
26957-40-4 |
|---|---|
分子式 |
C16H14Br2 |
分子量 |
366.09 g/mol |
IUPAC 名称 |
1-bromo-4-[1-(4-bromophenyl)-2-methylprop-1-enyl]benzene |
InChI |
InChI=1S/C16H14Br2/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,1-2H3 |
InChI 键 |
RTFCDGGKHPRZFY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
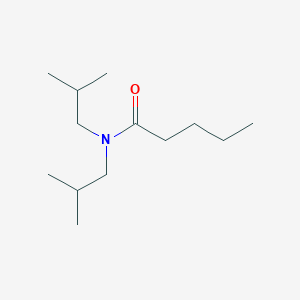
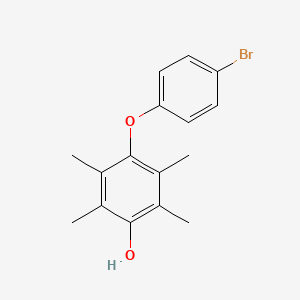
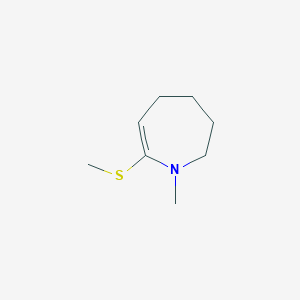
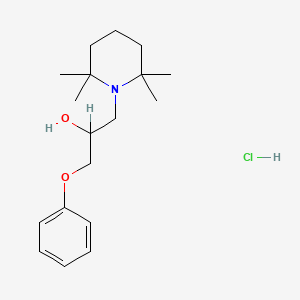
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14689437.png)
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
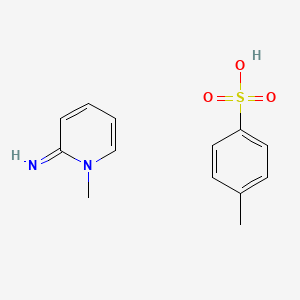
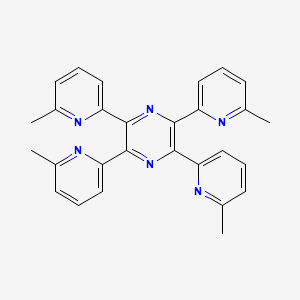

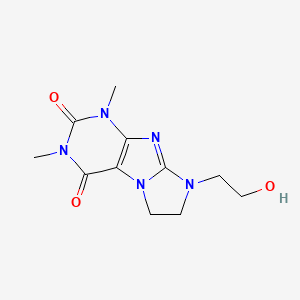
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)
